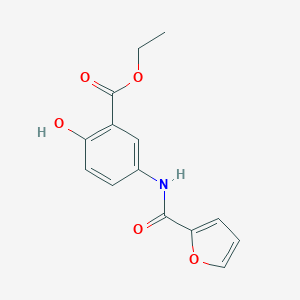![molecular formula C19H20O5 B309282 Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309282.png)
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate, also known as PMB, is a chemical compound that has gained interest in the scientific community due to its potential applications in the fields of medicine and pharmacology. PMB is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. This compound has also been shown to activate certain receptors in the body that are involved in pain perception, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of certain enzymes involved in the breakdown of cartilage, which may be beneficial in the treatment of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate in laboratory experiments is that it is relatively easy to synthesize and is readily available. However, this compound is a relatively new compound and has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate. One area of interest is the development of new drugs based on this compound that can be used to treat inflammatory conditions such as arthritis. Another area of research is the investigation of the potential neuroprotective effects of this compound, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with propyl alcohol to yield this compound.
Applications De Recherche Scientifique
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate has been extensively studied for its potential applications in the field of medicine. Research has shown that this compound has anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat conditions such as arthritis and chronic pain.
Propriétés
Formule moléculaire |
C19H20O5 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
propyl 3-methoxy-4-(3-methylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-4-10-23-18(20)15-8-9-16(17(12-15)22-3)24-19(21)14-7-5-6-13(2)11-14/h5-9,11-12H,4,10H2,1-3H3 |
Clé InChI |
DXFWSJUJOJQNII-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)C)OC |
SMILES canonique |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC(=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![N-(4-fluorophenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309210.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)